5-(Aminomethyl)furan-3-carboxamide hydrochloride
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Overview
Description
5-(Aminomethyl)furan-3-carboxamide hydrochloride: is a chemical compound with the molecular formula C6H9ClN2O2 and a molecular weight of 176.6 g/mol . It is a derivative of furan, a heterocyclic organic compound, and is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)furan-3-carboxamide hydrochloride typically involves the reaction of furan derivatives with aminomethyl groups under controlled conditions. One common method includes the reaction of 5-(aminomethyl)furan-3-carboxylic acid with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Aminomethyl)furan-3-carboxamide hydrochloride can undergo oxidation reactions, where the furan ring is oxidized to form various oxidized derivatives.
Reduction: The compound can also be reduced to form reduced derivatives, often involving the reduction of the carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 5-(Aminomethyl)furan-3-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and protein-ligand interactions .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in polymer science and nanotechnology .
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)furan-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 5-(Aminomethyl)furan-2-carboxamide hydrochloride
- 5-(Hydroxymethyl)furan-3-carboxamide hydrochloride
- 5-(Methyl)furan-3-carboxamide hydrochloride
Comparison: Compared to these similar compounds, 5-(Aminomethyl)furan-3-carboxamide hydrochloride is unique due to the presence of the aminomethyl group at the 5-position of the furan ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-(aminomethyl)furan-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c7-2-5-1-4(3-10-5)6(8)9;/h1,3H,2,7H2,(H2,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICSTIITSVWMCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)N)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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